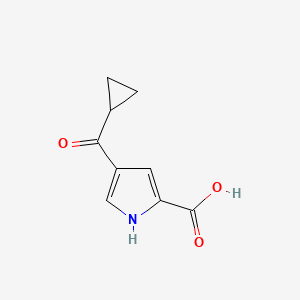

![molecular formula C16H17N3O4 B2913880 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448070-68-5](/img/structure/B2913880.png)

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

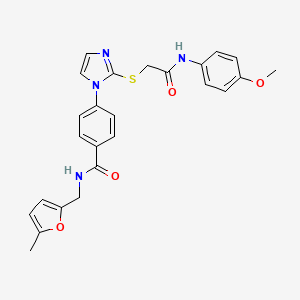

This compound is an organic molecule that contains a tetrahydropyran ring, a pyrazole ring, and a benzo[d][1,3]dioxole ring . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. The benzo[d][1,3]dioxole ring is a type of aromatic organic compound that contains two oxygen atoms .

Synthesis Analysis

The synthesis of this compound might involve several steps, including the formation of the tetrahydropyran ring and the coupling of the different rings . The tetrahydropyran ring can be synthesized from γ- and δ-hydroxy olefins using a platinum-catalyzed hydroalkoxylation . The coupling of the rings might involve a Suzuki coupling reaction .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, a pyrazole ring, and a benzo[d][1,3]dioxole ring . The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms. The benzo[d][1,3]dioxole ring is a type of aromatic organic compound that contains two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound might include the formation of the tetrahydropyran ring and the coupling of the different rings . The tetrahydropyran ring can be synthesized from γ- and δ-hydroxy olefins using a platinum-catalyzed hydroalkoxylation . The coupling of the rings might involve a Suzuki coupling reaction .Scientific Research Applications

Antibacterial and Cytotoxic Activities

Research has revealed that compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising antibacterial activity. For instance, analogs with a benzo[d]thiazol-2-yl structure have shown significant effectiveness against bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds also display cytotoxic activity against mammalian Vero cell lines, indicating potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized and characterized through various methods. For instance, a study detailed the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, demonstrating a novel class of compounds synthesized via 1,3-dipolar cycloaddition and rearrangement (Liu et al., 2014). Additionally, crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including those with benzo[d][1,3]dioxole structures, have been conducted, providing insights into their molecular structures and intermolecular interactions (Kumara et al., 2017).

Potential in Antiviral and Anticancer Applications

Studies have explored the potential of similar compounds in antiviral and anticancer applications. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, suggesting the potential of these compounds in antiviral therapies (Hebishy et al., 2020). In another study, pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties were synthesized and evaluated for their ability to inhibit the growth of tumor cell lines, indicating their potential in cancer treatment (Popsavin et al., 2002).

Future Directions

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-16(11-1-2-14-15(7-11)23-10-22-14)18-12-8-17-19(9-12)13-3-5-21-6-4-13/h1-2,7-9,13H,3-6,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPAAQWEMOISMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

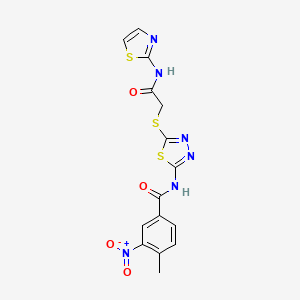

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

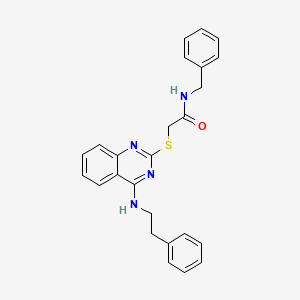

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

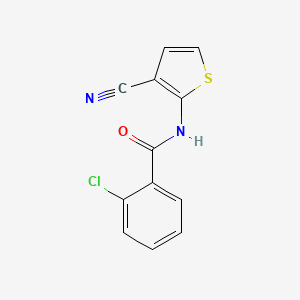

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)